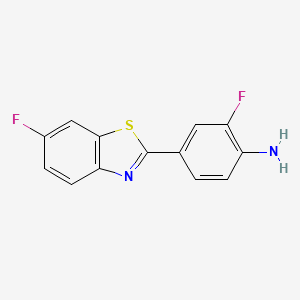
Diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate is an organic compound with a complex structure that includes both chlorinated and unsaturated hydrocarbon chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl propanedioate with appropriate chlorinated and unsaturated alkyl halides under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the diethyl propanedioate and subsequent nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the unsaturated bonds to saturated ones, yielding different derivatives.
Substitution: The chlorinated group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl (2-carboxybut-3-en-1-yl)(prop-1-en-1-yl)propanedioate, while reduction could produce diethyl (2-butyl)(prop-1-en-1-yl)propanedioate.
Scientific Research Applications
Diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in substitution or addition reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-chlorobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate
- Diethyl 2-allyl-2-isopropylmalonate
Uniqueness
Diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate is unique due to its specific structural features, such as the presence of both chlorinated and unsaturated hydrocarbon chains
Properties
CAS No. |
835650-97-0 |
|---|---|
Molecular Formula |
C14H21ClO4 |
Molecular Weight |
288.76 g/mol |
IUPAC Name |
diethyl 2-(2-chlorobut-3-enyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C14H21ClO4/c1-5-9-14(10-11(15)6-2,12(16)18-7-3)13(17)19-8-4/h5-6,9,11H,2,7-8,10H2,1,3-4H3 |
InChI Key |
CTGGVNQCYYLOKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C=C)Cl)(C=CC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


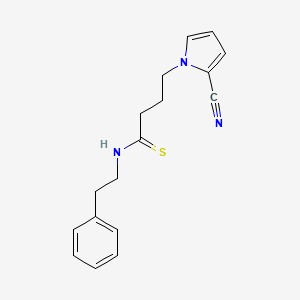
![(1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea](/img/structure/B14186695.png)
![{4-[(E)-(Phenylimino)methyl]phenyl}methanol](/img/structure/B14186699.png)
![Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14186707.png)
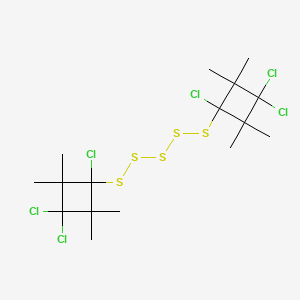
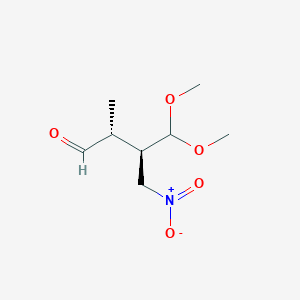
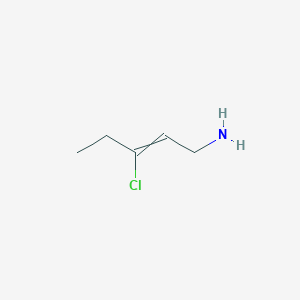
![1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14186724.png)
![5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186729.png)
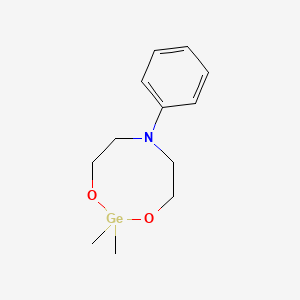
![1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14186750.png)
![3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14186753.png)
